Clasto-lactacystin beta-lactone

Description

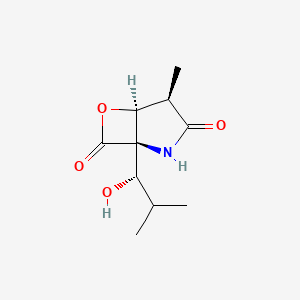

Structure

3D Structure

Properties

CAS No. |

154226-60-5 |

|---|---|

Molecular Formula |

C10H15NO4 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1 |

InChI Key |

FWPWHHUJACGNMZ-BSZUBZAZSA-N |

SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Isomeric SMILES |

CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O |

Canonical SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

Appearance |

Solid powder |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

c-lact compound clasto-lactacystin beta-lactone clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome |

Origin of Product |

United States |

Regulation of Cell Cycle Progression

Clasto-lactacystin beta-lactone exerts significant control over the cell cycle, the series of events that lead to cell division and duplication. Its inhibitory effects are particularly pronounced in cancer cell lines, highlighting its potential as an antitumor agent.

Research has demonstrated that this compound effectively halts the progression of the cell cycle at the G1 phase in both human osteosarcoma (MG-63) and mouse neuroblastoma (Neuro 2A) cell lines. nih.govnih.gov The G1 phase is a critical period of cell growth and preparation for DNA synthesis. By inhibiting the progression beyond this point, the compound prevents cells from entering the S phase, where DNA replication occurs, thereby effectively stopping cell proliferation. nih.govjackwestin.com

The mechanism of this inhibition is linked to its function as a proteasome inhibitor. caymanchem.com The proteasome is responsible for degrading key regulatory proteins that control cell cycle transitions. By blocking proteasome activity, this compound leads to the accumulation of these proteins, disrupting the normal sequence of the cell cycle. caymanchem.com

Table 1: Effect of this compound on Cell Cycle Progression

| Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|

| MG-63 | Human Osteosarcoma | Inhibition of G1 phase progression | nih.govnih.gov |

The influence of this compound extends to other phases of the cell cycle as well. The G0 phase is a quiescent state where cells are not actively dividing. jackwestin.comyoutube.com The transition from G0 to G1 and subsequent progression through the cell cycle is a tightly regulated process. While the primary documented effect is G1 arrest, the inhibition of the proteasome by this compound can have broader implications for cell cycle control, including the G2/M transition, which is also governed by the timely degradation of specific proteins. nih.govpnas.org

Induction of Apoptosis and Programmed Cell Death in Various Cell Types

Beyond its effects on the cell cycle, clasto-lactacystin beta-lactone is a known inducer of apoptosis, or programmed cell death, in various cell types. nih.gov Apoptosis is a crucial process for removing unwanted or damaged cells and maintaining tissue homeostasis. The inhibition of the proteasome by this compound disrupts the delicate balance of pro-apoptotic and anti-apoptotic proteins, tipping the scales towards cell death. This pro-apoptotic activity contributes to its antitumor properties. nih.gov

Cellular Differentiation and Morphogenesis

Distinct Morphological Differentiation Patterns

This compound has been observed to induce distinct morphological changes and differentiation in various cell lines. caymanchem.comhellobio.com Notably, in a murine neuroblastoma cell line, it has been shown to induce neurite outgrowth, a key feature of neuronal differentiation. nih.govpnas.org This effect is also observed with its parent compound, lactacystin (B1674225). nih.gov The induction of differentiation is not limited to neuronal cells; both lactacystin and its beta-lactone metabolite can induce differentiation and inhibit cell cycle progression in several tumor cell lines. caymanchem.com The underlying mechanism for this differentiation is linked to the inhibition of the proteasome, which alters the levels of key regulatory proteins involved in cell fate decisions. nih.govpnas.org

The structure-activity relationship of lactacystin and its analogs reveals the critical role of the beta-lactone ring. pnas.org While this compound is active, its hydrolyzed, inactive form, clasto-lactacystin dihydroxy acid, does not induce these effects. nih.govpnas.org This suggests that the ability to acylate target molecules within the cell is crucial for its biological activity, including the induction of morphological differentiation. pnas.org

Protein Degradation Pathways and Homeostasis

The primary mechanism of action of this compound is the disruption of protein degradation pathways, particularly the ubiquitin-proteasome system (UPS). nih.govthermofisher.com This system is a major pathway for the selective removal of intracellular proteins, playing a critical role in maintaining cellular protein homeostasis. thermofisher.com

This compound is a potent and irreversible inhibitor of the 20S proteasome, a key component of the UPS. caymanchem.comhellobio.commedchemexpress.com It covalently modifies the catalytically active beta-subunits of the proteasome. nih.gov Specifically, it is believed to react with the N-terminal threonine residue of certain beta-subunits. fenteany.com This modification inactivates the proteasome's multiple peptidase activities, including its chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide-hydrolyzing activities. sigmaaldrich.comnih.gov By inhibiting the proteasome, this compound effectively blocks the degradation of proteins targeted by the UPS. nih.govnih.gov

A direct consequence of proteasome inhibition by this compound is the accumulation of ubiquitinated proteins within the cell. caymanchem.com The UPS targets proteins for degradation by attaching a chain of ubiquitin molecules, a process called ubiquitination. thermofisher.com Normally, these tagged proteins are rapidly degraded by the proteasome. nih.gov However, when the proteasome is inhibited by this compound, these ubiquitinated proteins are no longer cleared and build up inside the cell. caymanchem.comnih.gov This accumulation can be observed for various proteins, including short-lived regulatory proteins like the cyclin-dependent kinase inhibitor p21. nih.gov The ability to detect these normally transient ubiquitinated proteins is a valuable tool for studying the regulation of their degradation. nih.gov

The inhibitory effect of this compound extends to the degradation of both short-lived and long-lived proteins. nih.gov Short-lived proteins are often key regulatory molecules, such as transcription factors and cell cycle proteins, whose rapid turnover is essential for normal cellular function. biorxiv.org Long-lived proteins constitute the bulk of cellular proteins. Research has shown that exposure of various mammalian cell lines to this compound leads to a reduction in the degradation of both classes of proteins. nih.gov This broad inhibition of protein turnover underscores the central role of the proteasome in maintaining cellular protein quality control and highlights the comprehensive impact of this compound on this process. nih.govbiorxiv.orgbiorxiv.org

| Cell Line Type | Effect on Protein Degradation | Reference |

| Hamster Lung Carcinoma (E36.12.4) | Inhibition of long-lived protein degradation | researchgate.net |

| Murine Macrophage (A3.1A7) | Inhibition of long-lived protein degradation | researchgate.net |

| Murine B Lymphoblastoid (LB27.4) | Inhibition of short- and long-lived protein degradation | researchgate.net |

| Murine T Lymphoblastoid (RMA) | Inhibition of long-lived protein degradation | researchgate.net |

Immunological Implications: Major Histocompatibility Complex (MHC) Class I Antigen Presentation

This compound significantly impacts the immune system by inhibiting the Major Histocompatibility Complex (MHC) Class I antigen presentation pathway. nih.gov This pathway is crucial for the immune surveillance of virally infected or cancerous cells. stanford.edu The proteasome plays a key role in this process by generating the peptide fragments from intracellular proteins that are subsequently presented on MHC Class I molecules at the cell surface for recognition by cytotoxic T lymphocytes. nih.govstanford.edu

By inhibiting the proteasome, this compound blocks the generation of these antigenic peptides. nih.gov Studies have demonstrated that treatment with this compound inhibits the presentation of a model antigen, ovalbumin, in various cell lines. nih.govresearchgate.net This inhibition is specific to the processing of the full-length protein, as the presentation of a pre-processed peptide epitope is not affected. nih.gov This finding provides strong evidence for the essential role of the proteasome in generating the majority of peptides presented by MHC Class I molecules. nih.gov

| Cell Line | Antigen | Effect of this compound | Reference |

| Hamster Lung Carcinoma (E36.12.4) | Endogenously synthesized ovalbumin | Inhibition of MHC Class I presentation | researchgate.netresearchgate.net |

| Murine L cell (DAP34.8) | Endogenously synthesized ovalbumin | Inhibition of MHC Class I presentation | researchgate.netresearchgate.net |

Autophagy Induction

Clasto-lactacystin β-lactone is recognized as an inducer of autophagy. hellobio.comcaltagmedsystems.co.uk Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including aggregated proteins and damaged organelles. The inhibition of the proteasome by clasto-lactacystin β-lactone leads to the accumulation of ubiquitinated proteins that would typically be cleared by the proteasome. caymanchem.com This buildup of protein aggregates is a key trigger for the activation of the autophagic pathway as a compensatory clearance mechanism to maintain cellular homeostasis.

Complex Regulatory Effects on Gene Expression and Protein Levels

The inhibition of the proteasome by clasto-lactacystin β-lactone has far-reaching and often contradictory effects on the expression of genes and the levels of their corresponding proteins. This is because the proteasome is responsible for the degradation of a wide array of regulatory proteins, including both transcriptional activators and repressors. researchgate.net The net effect of proteasome inhibition is therefore highly dependent on the specific proteins that regulate a target gene and the cellular context. caymanchem.com

Influence on Arylalkylamine N-acetyltransferase (AANAT) Induction and Activity

The regulation of Arylalkylamine N-acetyltransferase (AANAT), a key enzyme in melatonin (B1676174) synthesis, provides a clear example of the complex effects of clasto-lactacystin β-lactone. Research in rat pinealocytes has demonstrated that the timing of administration of this inhibitor relative to a stimulus (norepinephrine, NE) determines its effect.

When clasto-lactacystin β-lactone is added after stimulation with norepinephrine (B1679862), it leads to an increase in both AANAT protein levels and enzyme activity, without affecting the levels of AANAT mRNA. This indicates a post-transcriptional mechanism, where the inhibitor prevents the normal proteasome-mediated degradation of the AANAT protein, causing it to accumulate.

Conversely, when the inhibitor is added before norepinephrine stimulation, it reduces the induction of AANAT mRNA, which in turn leads to lower levels of AANAT protein and diminished enzyme activity. This suggests that proteasome activity is required for the transcriptional activation of the AANAT gene.

Table 1: Effect of Clasto-lactacystin β-lactone on Norepinephrine (NE)-Induced AANAT

| Timing of Inhibitor Addition | Effect on AANAT mRNA | Effect on AANAT Protein Level | Effect on AANAT Enzyme Activity |

|---|---|---|---|

| Post-NE Stimulation | No Effect | Increase | Increase |

| Pre-NE Stimulation | Decrease | Decrease | Decrease |

Accumulation of Protein Repressors and Resultant Transcriptional Inhibition

The inhibitory effect on AANAT transcription observed when clasto-lactacystin β-lactone is administered before stimulation is believed to be mediated by the accumulation of a protein repressor. In a normal state, this repressor protein is likely degraded by the proteasome, allowing for the induction of AANAT gene expression. By inhibiting the proteasome, clasto-lactacystin β-lactone prevents the degradation of this repressor. The resulting accumulation of the repressor protein leads to the suppression of AANAT gene transcription.

Effects on General Cell Signaling Cascades

The consequences of clasto-lactacystin β-lactone treatment extend to numerous cell signaling pathways due to its fundamental role in controlling protein turnover. caymanchem.com Because it prevents the degradation of a multitude of signaling proteins, its effects are described as pleiotropic, meaning they are varied and dependent on the specific profile of proteins expressed in a given cell. caymanchem.com

Key examples of its impact on cell signaling include:

Inhibition of MHC Class I Antigen Presentation : Clasto-lactacystin β-lactone blocks the generation of peptides required for major histocompatibility complex (MHC) class I molecules. nih.gov This process is critical for the immune system's ability to recognize and eliminate infected or cancerous cells. The compound inhibits the proteasome's function of breaking down intracellular proteins into the small peptides that are presented on the cell surface by MHC class I molecules. nih.govfenteany.com

Disruption of Cyclin-Dependent Kinase Inhibitor Regulation : The compound has been used experimentally to stabilize and permit the detection of ubiquitinated p21, a cyclin-dependent kinase inhibitor involved in cell cycle control. nih.gov This highlights its role in disrupting the rapid degradation of key cell cycle regulators.

Global Influence on the Proteome : Studies in the archaeon Haloferax volcanii demonstrated that treatment with clasto-lactacystin β-lactone caused a widespread increase in the abundance of numerous proteins. nih.gov This included proteins involved in fundamental cellular functions like translation, metabolism, and cell structure, illustrating the global impact of inhibiting the proteasome. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Lactacystin |

| Norepinephrine |

| Ubiquitin |

Total Synthesis Approaches to this compound

The unique structure and significant biological activity of clasto-lactacystin β-lactone have made it an attractive target for total synthesis. rsc.orgjst.go.jp Numerous synthetic strategies have been developed, focusing on the stereocontrolled construction of its complex architecture.

Stereospecific and Enantioselective Synthesis Strategies

The synthesis of clasto-lactacystin β-lactone presents a significant stereochemical challenge due to the presence of multiple chiral centers. Consequently, a variety of stereospecific and enantioselective methods have been employed to achieve its synthesis.

One notable approach involves an alkylidene carbene 1,5-C-H insertion reaction to construct the key quaternary stereocenter. rsc.orgnih.govdocumentsdelivered.com This method has been utilized in an efficient enantioselective total synthesis of (-)-clasto-lactacystin β-lactone. rsc.orgnih.govdocumentsdelivered.com Other strategies have utilized asymmetric catalytic reactions such as Sharpless asymmetric dihydroxylation, epoxidation, and aldol (B89426) condensations to control the stereochemistry. researchgate.net The development of these methods has been crucial for accessing enantiomerically pure clasto-lactacystin β-lactone and its analogs. rsc.orgclockss.org

Bioinspired Synthetic Routes: Aldol-β-Lactonization Approaches

Inspired by the presumed biosynthetic pathway, researchers have developed synthetic routes that mimic the natural formation of the β-lactone ring. These bioinspired approaches often involve a key aldol reaction to assemble the carbon skeleton, followed by a β-lactonization step to form the strained four-membered ring. A convergent synthesis strategy has been described that utilizes a doubly diastereoselective aldol reaction between an oxazoline (B21484) intermediate and an aldehyde. figshare.com This reaction, facilitated by a trivalent aluminum Lewis acid, sets the required stereocenters with high selectivity. figshare.com

Design and Synthesis of Analogues and Derivatives

The potent proteasome inhibitory activity of clasto-lactacystin β-lactone has prompted extensive efforts to design and synthesize analogues with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. researchgate.netfenteany.com

Structure-Activity Relationship (SAR) Studies for Proteasome Inhibition

Systematic modifications of the clasto-lactacystin β-lactone structure have been undertaken to elucidate the key structural features required for proteasome inhibition. These structure-activity relationship (SAR) studies have revealed the critical importance of the substituents at various positions of the molecule. fenteany.com For instance, the functionality and configuration at the C9 position have been shown to be crucial for potent proteasome inhibition, with the naturally occurring structure being optimal. fenteany.com Conversely, modifications at other positions, such as replacing the C9-isobutyl group with hydrogen or phenyl, can significantly reduce or abolish activity. fenteany.com

Systematic Variation of Substituents for Enhanced Potency or Selectivity

Building on SAR insights, researchers have systematically varied the substituents on the clasto-lactacystin β-lactone scaffold. researchgate.netfenteany.com These efforts have aimed to enhance the potency against the proteasome or to achieve selectivity for different proteasome subtypes or even species-specific inhibition. jst.go.jpfenteany.com For example, the synthesis of C9-substituted analogues has been explored, with some modifications leading to increased proteasome inhibition. researchgate.net Similarly, C7-substituted analogues have been synthesized, although some of these changes resulted in negligible activity compared to the parent compound. researchgate.net

Development of More Potent Analogues (e.g., PS-519)

The culmination of these synthetic and medicinal chemistry efforts has led to the development of highly potent analogues of clasto-lactacystin β-lactone. A notable example is PS-519, a more potent analogue that has been in preclinical development. figshare.com A novel and efficient convergent synthesis for PS-519 has been developed, which relies on a chelation-induced doubly diastereoselective aldol reaction to control the stereochemistry. figshare.comdrugfuture.com This efficient synthetic route has enabled the production of multigram quantities of the compound for further studies. figshare.com

Synthetic Methodologies and Analog Development

Beta-lactone-gamma-lactam Proteasome Inhibitors: Structural Features and Comparative Biological Activities

The β-lactone-γ-lactam superfamily of natural products represents a significant class of proteasome inhibitors, distinguished by their potent and selective activity. nih.goveurekaselect.com These compounds, which include the terrestrially derived clasto-lactacystin β-lactone (also known as omuralide) and the marine-derived salinosporamide A, share a common mechanism of action but possess distinct structural features that influence their biological potency. nih.govresearchgate.net Their fundamental mode of proteasome inhibition involves the nucleophilic attack by the N-terminal threonine (Thr1) of the proteasome's active site on the β-lactone ring. researchgate.net This reaction results in the opening of the strained four-membered ring and the formation of a stable acyl-enzyme intermediate, effectively and often irreversibly inactivating the proteasome. researchgate.netharvard.edu

The core structure of these inhibitors is a bicyclic system fusing a β-lactone ring with a γ-lactam (a five-membered cyclic amide) ring. nih.govresearchgate.net The potency and selectivity of these inhibitors are heavily influenced by the stereochemistry and substitutions on this scaffold. For instance, clasto-lactacystin β-lactone, the active form derived from lactacystin (B1674225), features a hydroxyisobutyl group, which is crucial for its activity. nih.govpnas.org Modifications to this group or the stereochemistry of the γ-lactam ring can lead to a significant or complete loss of inhibitory function. pnas.org

Salinosporamide A (marizomib), isolated from the marine actinomycete Salinispora tropica, exhibits enhanced potency compared to its terrestrial counterparts. researchgate.netnih.gov Its structure is distinguished by a chloroethyl group attached to the γ-lactam ring, a feature not present in omuralide. This structural difference contributes to its increased breadth of proteasome inhibition. researchgate.net

The critical role of stereochemistry in determining biological activity is highlighted by studies on synthetic spiro β-lactone analogs of lactacystin. harvard.edunih.gov In one study, two epimeric spiro β-lactones were synthesized; one analog (lactone 4) was a potent inhibitor of the 26S proteasome, showing activity comparable to omuralide, while its C-6 epimer (lactone 5) was largely inactive. nih.gov X-ray crystallographic analysis revealed that both inhibitors acylate the catalytic N-terminal threonine. However, the difference in potency is attributed to the hydrolytic stability of the resulting acyl-enzyme complex. harvard.edu In the potent epimer, stabilizing hydrogen bonds are formed, whereas the inactive epimer's stereochemistry creates an open path for water to hydrolyze the ester bond, reversing the inhibition. harvard.edu

The comparative biological activities of various β-lactone-γ-lactam proteasome inhibitors have been evaluated in different biological systems. A study investigating their trypanocidal activity against Trypanosoma brucei demonstrated that these compounds are active in the nanomolar range. Notably, halogenated analogs of salinosporamide A displayed the most potent activity. The study also showed that, in general, the trypanosomes were more susceptible to these inhibitors than human HL-60 cells, suggesting potential for selective targeting. nih.govresearchgate.net

The detailed findings on the 50% growth inhibition (GI₅₀) are presented below.

Table 1: Comparative Biological Activities of β-lactone-γ-lactam Inhibitors

This table presents the 50% growth inhibition (GI₅₀) values for four β-lactone-γ-lactam proteasome inhibitors against Trypanosoma brucei bloodstream forms and human HL-60 cells. Data is sourced from studies on their trypanocidal activity. nih.gov

Click to view interactive data

| Compound | Organism | GI₅₀ (nM) |

|---|---|---|

| Salinosporamide A | Trypanosoma brucei | ~5 |

| Human HL-60 cells | ~10 | |

| Bromo-salinosporamide | Trypanosoma brucei | ~3 |

| Human HL-60 cells | Not Reported | |

| Iodo-salinosporamide | Trypanosoma brucei | ~3 |

| Human HL-60 cells | Not Reported | |

| Cinnabaramide A | Trypanosoma brucei | ~25 |

| Human HL-60 cells | >100 |

Clasto Lactacystin Beta Lactone As a Research Tool in Modern Biology

Probing the Ubiquitin-Proteasome System in Cellular Biology

Clasto-lactacystin β-lactone serves as a precise molecular probe for investigating the ubiquitin-proteasome system (UPS), a critical pathway for controlled protein degradation in all eukaryotic cells. nih.gov Its primary cellular target is the 20S proteasome, a key component of the 26S proteasome complex responsible for breaking down ubiquitinated proteins. nih.govabcam.com

The compound's mechanism of action involves the covalent modification of the N-terminal threonine residue of the proteasome's catalytic β-subunits. fenteany.comresearchgate.net This interaction irreversibly blocks the proteasome's multiple peptidase activities, including its chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide-hydrolyzing activities. sigmaaldrich.comnih.govbiomol.com This high degree of specificity makes it an invaluable tool, as it does not inhibit other classes of proteases, such as serine or cysteine proteases. researchgate.net

Researchers utilize clasto-lactacystin β-lactone to allow for the accumulation and detection of proteins that are normally degraded rapidly. A key example is its use in the detection of ubiquitinated p21, a cyclin-dependent kinase inhibitor. nih.gov By treating cells with the β-lactone, researchers can prevent the degradation of ubiquitinated p21 by the 26S proteasome, enabling its detection and the study of its regulation. nih.gov This ability to stabilize and reveal transient, ubiquitinated protein states is fundamental to dissecting the complex regulatory circuits governed by the UPS. caymanchem.com

Investigating Protein Turnover and Quality Control Mechanisms

The study of protein turnover and cellular protein quality control has been significantly advanced by the use of clasto-lactacystin β-lactone. By inhibiting the proteasome, the compound effectively halts the degradation of the bulk of intracellular proteins, including both short-lived regulatory proteins and long-lived structural proteins. fenteany.comnih.gov This allows researchers to study the dynamics of protein synthesis and degradation under various cellular conditions.

A crucial aspect of its utility is its specificity for the proteasomal pathway. Unlike some other protease inhibitors, such as peptide aldehydes, clasto-lactacystin β-lactone does not interfere with lysosomal protein degradation. nih.gov This allows for the clear delineation of the roles of these two major degradative pathways within the cell.

Inhibition of the proteasome by clasto-lactacystin β-lactone leads to the accumulation of ubiquitinated proteins that would otherwise be cleared. caymanchem.com This mimics conditions of proteotoxic stress and allows for the investigation of cellular responses to the buildup of misfolded or damaged proteins, a hallmark of many neurodegenerative diseases and other pathologies. This application is central to understanding the mechanisms of cellular protein quality control and how cells cope with aberrant proteins.

Applications in Studying Cellular Differentiation and Apoptosis

Clasto-lactacystin β-lactone has been identified as a potent modulator of fundamental cellular processes such as differentiation and programmed cell death (apoptosis). adipogen.combiomol.com Its ability to inhibit the proteasome leads to the stabilization of key regulatory proteins that govern cell cycle progression and cell fate decisions.

Research has shown that clasto-lactacystin β-lactone can induce differentiation in various cancer cell lines. biomol.comcaymanchem.com For instance, it promotes neurite outgrowth in neuroblastoma cells, providing a valuable model for studying neuronal differentiation. nih.govcaymanchem.com It also inhibits cell cycle progression in osteosarcoma and other tumor cell lines, highlighting the proteasome's critical role in cell proliferation. caymanchem.com

Furthermore, the compound is a known inducer of apoptosis. adipogen.combiomol.com By preventing the degradation of pro-apoptotic proteins, clasto-lactacystin β-lactone can tip the cellular balance towards programmed cell death. This has made it a valuable tool for investigating the signaling pathways that control apoptosis and for identifying potential therapeutic strategies that target the proteasome in cancer.

Utility in Understanding Signal Transduction Pathways Regulated by Proteolysis

Many signal transduction pathways are tightly regulated by the targeted degradation of key protein components, a process heavily reliant on the proteasome. Clasto-lactacystin β-lactone is instrumental in dissecting these pathways by stabilizing signaling molecules that are typically short-lived.

A prime example is the NF-κB (nuclear factor-κB) signaling pathway, which is central to inflammatory responses. nih.gov The activation of NF-κB requires the proteasomal degradation of its inhibitor, IκB. By treating cells with clasto-lactacystin β-lactone, researchers can block IκB degradation, thereby preventing NF-κB activation and allowing for detailed study of the upstream and downstream events in this critical pathway. nih.govnih.gov

Similarly, the regulation of cell cycle proteins like p21 is controlled by proteasomal degradation. nih.gov The use of clasto-lactacystin β-lactone has permitted the stabilization and analysis of ubiquitinated p21, providing direct evidence for its regulation by the UPS and offering a method to explore how this regulation is altered in disease states. nih.gov The pleiotropic effects of the inhibitor, which are dependent on the specific protein expression patterns of a given cell, underscore its utility in uncovering the diverse roles of proteolysis in cellular signaling. caymanchem.com

Comparative Studies with Other Proteasome Inhibitors (e.g., MG132) to Delineate Specific Mechanisms

Comparing the effects of clasto-lactacystin β-lactone with other proteasome inhibitors, particularly the widely used peptide aldehyde MG132, has been crucial for delineating specific biological mechanisms. A key distinction lies in their specificity. Clasto-lactacystin β-lactone is highly specific for the proteasome, whereas MG132 is known to inhibit other proteases, such as calpains and some serine proteases. researchgate.netlabome.com This difference allows researchers to attribute observed cellular effects more confidently to proteasome inhibition when using the β-lactone.

For example, a study comparing the two inhibitors in honeybees found that both enhanced long-term memory formation, suggesting that the effect is genuinely due to proteasome inhibition rather than an off-target effect of MG12. biologists.com In studies on human hepatocytes, clasto-lactacystin β-lactone, unlike MG132, did not inhibit the activity of the metabolic enzyme CYP3A4, further highlighting its superior specificity. nih.gov

While both compounds can induce apoptosis and cell cycle arrest, the underlying molecular changes can differ. In prostate cancer cells, lactacystin (B1674225) (the prodrug of the β-lactone) was shown to be a potent inducer of apoptosis and p21 expression at concentrations where MG132 had less effect. nih.gov Such comparative studies are essential for interpreting experimental results correctly and for selecting the most appropriate inhibitor for a given biological question.

Table 1: Comparison of Proteasome Inhibitors

| Feature | Clasto-lactacystin β-lactone | MG132 (Z-Leu-Leu-Leu-al) |

|---|---|---|

| Type | Natural product-derived β-lactone | Synthetic peptide aldehyde |

| Mechanism | Irreversible, covalent modification of N-terminal threonine | Reversible, forms a hemiacetal with the active site threonine |

| Specificity | Highly specific for the 20S proteasome researchgate.net | Inhibits proteasome, calpains, and other serine proteases labome.com |

| Potency | IC₅₀ ≈ 50 nM for 20S proteasome abcam.com | Potent proteasome inhibitor, but concentrations vary by cell type labome.com |

| Cell Permeability | Yes sigmaaldrich.com | Yes labome.com |

| Effect on CYP3A4 | No significant inhibition observed nih.gov | Potent inhibitor nih.gov |

Table 2: Research Applications and Findings

| Research Area | Finding with Clasto-lactacystin β-lactone | Reference(s) |

|---|---|---|

| Ubiquitin-Proteasome System | Enabled the detection of transient ubiquitinated proteins like p21 by preventing their degradation. | nih.gov |

| Protein Turnover | Shown to inhibit degradation of both short- and long-lived proteins without affecting lysosomal pathways. | fenteany.comnih.gov |

| Cellular Differentiation | Induces neurite outgrowth in neuroblastoma cells. | nih.govcaymanchem.com |

| Apoptosis | Induces programmed cell death in various tumor cell lines. | adipogen.combiomol.com |

| Signal Transduction | Blocks NF-κB activation by preventing the degradation of its inhibitor, IκBα. | nih.govnih.gov |

| Comparative Pharmacology | Found to be more specific to the proteasome than MG132 in multiple experimental systems. | nih.govlabome.combiologists.com |

Future Directions and Outstanding Questions in Clasto Lactacystin Beta Lactone Research

Exploration of Undiscovered Biological Targets and Potential Off-target Effects

A primary future challenge lies in definitively mapping the complete interaction profile of clasto-lactacystin beta-lactone within the cell. While it is celebrated for its high specificity for the proteasome, the possibility of undiscovered biological targets and subtle off-target effects warrants deeper investigation. nih.govmolbiolcell.org

Research has indicated that while this compound is significantly more specific than many other proteasome inhibitors, it may not be entirely exclusive in its binding. nih.gov Some studies have reported potential inhibition of certain serine proteases, such as cathepsin A and tripeptidyl peptidase II, by the parent compound lactacystin (B1674225) or its active beta-lactone form. researchgate.netnih.gov Although these interactions are generally considered minor compared to its potent effect on the proteasome, their biological significance, particularly in specific cellular contexts or over long-term exposure, is not fully understood. Future research must employ advanced proteomic and biochemical techniques, such as activity-based protein profiling, to systematically screen for novel interacting partners in an unbiased manner across various cell types and tissues.

Furthermore, understanding potential off-target effects is crucial for interpreting experimental results accurately. For instance, studies on other proteasome inhibitors like bortezomib (B1684674) have revealed off-target effects, such as peripheral neuropathy, that are not directly linked to proteasome inhibition in all cases. aacrjournals.org In contrast, one study found that this compound did not inhibit CYP3A enzyme activity, a metabolic pathway affected by other proteasome inhibitors, highlighting its distinct profile. A comprehensive catalog of any secondary targets would be invaluable for refining its use as a precise research tool and for anticipating potential complexities in therapeutic applications of related compounds.

Advanced Mechanistic Studies on Proteasome-Inhibitor Interaction Dynamics

The fundamental mechanism of this compound's interaction with the proteasome is well-established: the β-lactone ring is subjected to nucleophilic attack by the N-terminal threonine residue's hydroxyl group within the proteasome's catalytic β-subunits. researchgate.netaacrjournals.org This reaction results in the formation of a stable, covalent ester bond, leading to irreversible acylation and inactivation of the proteasome. aacrjournals.orgresearchgate.net this compound is known to modify multiple β-subunits, contributing to its robust inhibitory activity. scispace.comnih.gov

However, the intricate dynamics of this interaction are far from fully elucidated. Outstanding questions include:

Subunit Specificity: How do subtle structural differences among the proteasome's various catalytic subunits (β1, β2, and β5) influence the kinetics and efficiency of their modification by this compound? While it inhibits multiple subunits, a quantitative understanding of its preference is needed.

Conformational Changes: What are the precise conformational changes induced in the 20S proteasome core and the larger 26S complex upon binding? Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, could provide unprecedented, time-resolved insights into these structural rearrangements. scispace.com

Cellular Environment Influence: How do factors within the cellular milieu, such as post-translational modifications of proteasome subunits or the presence of proteasome-associated proteins, modulate the inhibitor's binding and efficacy?

Answering these questions will provide a more granular understanding of proteasome regulation and could inform the design of next-generation inhibitors with even greater precision.

Development of Novel Analogues with Tailored Specificity and Potency for Specific Research Applications

The chemical scaffold of this compound presents a fertile ground for synthetic chemistry and drug development. The creation of novel analogues is a key future direction, aimed at producing molecules with tailored properties for specific research and potential therapeutic contexts. google.com

Structure-activity relationship (SAR) studies have already shown that the core γ-lactam ring and the hydroxyisobutyl group are critical for activity, as modifications in these areas often lead to a partial or complete loss of function. researchgate.net However, systematic variation of other substituents has led to the development of more potent analogues, such as PS-519. researchgate.netresearchgate.net

Future research in this area will likely focus on several key objectives:

Subunit-Selective Inhibition: A major goal is the development of analogues that can selectively inhibit one type of catalytic activity (e.g., chymotrypsin-like, trypsin-like, or caspase-like) over the others. aacrjournals.orgmdpi.com Such compounds would be invaluable research tools for dissecting the specific roles of each catalytic subunit in various cellular pathways.

Improved Pharmacological Profiles: For any potential therapeutic application, analogues with improved pharmacokinetic and pharmacodynamic properties—such as better cell permeability, metabolic stability, and tissue distribution—are highly desirable. scispace.com

Specialized Probes: Synthesis of analogues bearing reporter tags (e.g., fluorescent dyes, biotin) or photo-crosslinking groups will facilitate the identification of binding partners and allow for real-time visualization of the inhibitor's journey and interactions within living cells.

The design of such specialized molecules will expand the experimental toolkit available to researchers and may pave the way for new therapeutic strategies targeting the proteasome in a more nuanced manner.

Elucidating the Full Spectrum of Pleiotropic Cellular Effects Beyond Proteasome Inhibition

The inhibition of the proteasome, a central hub for protein degradation, inevitably triggers a wide array of downstream cellular effects. biomol.com The resulting accumulation of ubiquitinated proteins affects numerous signaling pathways and cellular processes, making the effects of this compound inherently pleiotropic. researchgate.net A significant area of future research is to map and understand this complex network of secondary consequences.

Known pleiotropic effects include the induction of neurite outgrowth, arrest of the cell cycle, and the triggering of apoptosis. researchgate.netchemicalbook.com Furthermore, this compound is known to inhibit the presentation of antigens on MHC class I molecules, thereby affecting immune surveillance. scispace.comnih.gov More surprising is the discovery from in vivo animal studies that chronic administration of its parent compound, lactacystin, can lead to systemic effects like hypertension and fibrotic remodeling of cardiac tissue, outcomes not immediately predictable from its primary mechanism of action. nih.gov

Key outstanding questions include:

Crosstalk with Other Degradation Pathways: How does the cell compensate for proteasome inhibition? Evidence suggests that inhibition of the UPS can lead to a compensatory upregulation of the autophagy-lysosomal pathway. nih.gov Investigating the molecular mechanisms of this crosstalk is crucial for understanding cellular proteostasis.

Unraveling Unexpected Pathophysiology: What are the precise molecular pathways that lead from proteasome inhibition to systemic effects like hypertension? nih.gov Elucidating these connections could reveal novel roles for the UPS in cardiovascular health and disease.

Context-Dependent Responses: How do the pleiotropic effects of this compound differ across various cell types, developmental stages, and disease states? A deeper understanding of this context dependency is essential for interpreting experimental data.

Integration with Multi-omics Approaches for Systems-Level Understanding of Cellular Responses

To tackle the complexity of the pleiotropic effects of this compound, future research must move beyond single-pathway analyses and embrace a systems-level perspective. The integration of various "omics" technologies is essential for building a comprehensive model of the cellular response to proteasome inhibition. nih.gov

A multi-omics approach would involve:

Proteomics: To identify and quantify the full spectrum of proteins that accumulate in their ubiquitinated form upon proteasome inhibition. This can reveal the direct substrates of the UPS and the pathways most immediately affected.

Transcriptomics: To analyze global changes in gene expression that occur as the cell attempts to adapt to the stress of proteasome blockade. This can uncover compensatory mechanisms and transcriptional feedback loops.

Metabolomics: To measure changes in the cellular metabolome, providing a functional readout of the downstream consequences of altered protein levels and pathway activities.

Interactomics: To map the protein-protein interaction networks that are rewired in response to the accumulation of specific regulatory proteins.

By integrating these large-scale datasets, researchers can construct detailed computational models of the cellular response to this compound. This systems biology approach will be instrumental in uncovering novel functions of the proteasome, identifying new therapeutic targets within the UPS network, and fully understanding the far-reaching consequences of its inhibition.

Q & A

Q. What is the mechanism by which clasto-lactacystin beta-lactone inhibits the 20S proteasome, and how can researchers validate its specificity in experimental models?

this compound irreversibly inhibits the 20S proteasome by covalently modifying the N-terminal threonine residues of catalytic β-subunits (β1, β2, β5). This modification blocks the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome . To validate specificity, researchers should:

- Use fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to measure residual proteasome activity post-treatment .

- Perform Western blotting with subunit-specific antibodies (e.g., anti-LMP2 or LMP7) to confirm covalent modification across β-subunits .

- Compare effects with other proteasome inhibitors (e.g., MG-132) to rule off-target lysosomal inhibition .

Q. How is this compound utilized in modeling neurodegenerative diseases such as Parkinson’s disease?

The compound is used to induce proteasome dysfunction in vivo and in vitro, mimicking protein aggregation seen in Parkinson’s. Key methodologies include:

- Stereotaxic injection into rodent substantia nigra to induce dopaminergic neuron loss, followed by behavioral tests (e.g., rotarod) and histopathological analysis (e.g., tyrosine hydroxylase staining) .

- Dosage optimization : 1–10 μM in cell culture or 2–5 μg/μL in vivo to balance efficacy and toxicity .

- Co-administration with antioxidants (e.g., melatonin) to study oxidative stress interplay in neurodegeneration .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in NF-κB activation across different experimental models?

Studies report both activation and inhibition of NF-κB depending on cell type and context:

- Activation : In cerebral ischemia models, proteasome inhibition stabilizes IκBα, leading to NF-κB nuclear translocation and pro-inflammatory gene expression .

- Inhibition : In cancer cells, prolonged treatment blocks NF-κB by preventing degradation of its repressor, IκB .

Methodological recommendations : - Use time-course experiments to differentiate acute vs. chronic effects.

- Combine electrophoretic mobility shift assays (EMSAs) and luciferase reporters to quantify NF-κB activity .

- Validate cell-type-specific responses using siRNA knockdown of proteasome subunits (e.g., LMP2/LMP7) .

Q. What synthetic strategies address the instability and stereochemical challenges of this compound, and how can these be optimized for scalable production?

The compound’s β-lactone ring is highly strained, requiring low-temperature synthesis and enantioselective control. Advances include:

- Alkylidene carbene 1,5-CH insertion : Enables efficient enantioselective synthesis of the core structure .

- Enzymatic synthesis : A five-enzyme pathway (e.g., Obi enzymes from Pseudomonas fluorescens) produces β-lactones at room temperature with high stereoselectivity and yield (>90%) .

- Stabilization strategies : Lyophilization in anhydrous DMSO or formulation with cyclodextrins to enhance shelf life .

Q. How does this compound’s inhibition of antigen presentation inform its use in immunology research?

The compound blocks MHC class I antigen presentation by preventing proteasomal cleavage of endogenous proteins into epitopes. Key applications:

- T-cell activation assays : Use ovalbumin-expressing cell lines to measure reduced SIINFEKL-H2Kb complex formation via flow cytometry .

- Interferon-γ (IFN-γ) pretreatment : Enhances immunoproteasome subunit expression (LMP2/LMP7), allowing researchers to study subunit-specific inhibition effects .

- Cross-presentation studies : Compare exogenous vs. endogenous antigen processing to dissect proteasome-dependent pathways .

Q. What experimental approaches reconcile this compound’s neuroprotective and neurotoxic effects in different contexts?

- Dose-dependent assays : Low doses (0.1–1 μM) induce neurite outgrowth in Neuro2A cells, while higher doses (>5 μM) trigger apoptosis .

- Metal chelator co-treatment : Use iron chelators (e.g., C6) to mitigate oxidative stress-induced toxicity while preserving proteasome inhibition .

- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify pathways (e.g., UPR, autophagy) that modulate cell fate post-inhibition .

Methodological Best Practices

- Activity validation : Always pair proteasome activity assays (fluorogenic substrates) with Western blotting to confirm subunit modification .

- In vivo models : For Parkinson’s studies, use aged rodents and longitudinal behavioral tracking to improve translational relevance .

- Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to verify β-lactone configuration in synthetic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.